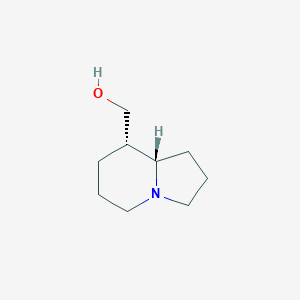
((8S,8AS)-octahydroindolizin-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((8S,8AS)-octahydroindolizin-8-yl)methanol: is a chemical compound with a unique structure that includes an indolizine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((8S,8AS)-octahydroindolizin-8-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of an indolizine derivative followed by functional group modifications to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ((8S,8AS)-octahydroindolizin-8-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: Substitution reactions can occur at various positions on the indolizine ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a range of substituted indolizine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((8S,8AS)-octahydroindolizin-8-yl)methanol is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of indolizine derivatives on various biological systems.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ((8S,8AS)-octahydroindolizin-8-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[(5S,8S,8aS)-8-methyl-octahydroindolizin-5-yl]methanol: This compound shares a similar indolizine structure but includes a methyl group at a different position.
[(1S,2S,4aS,5S,8S,8aS)-2-[(1-ethoxyethoxy)methyl]-3,8-dimethyl-5-{[tris…: Another related compound with additional functional groups that modify its properties.
Uniqueness: ((8S,8AS)-octahydroindolizin-8-yl)methanol is unique due to its specific stereochemistry and functional group arrangement, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
[(8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2/t8-,9+/m1/s1 |
Clave InChI |
DATGBSBEMJWBMW-BDAKNGLRSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H]2CCCN2C1)CO |
SMILES canónico |
C1CC(C2CCCN2C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
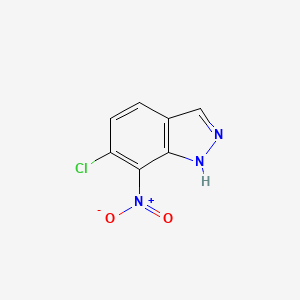
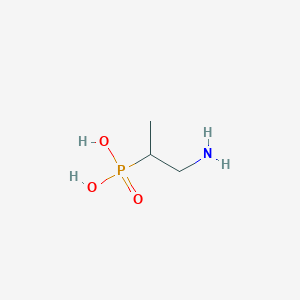
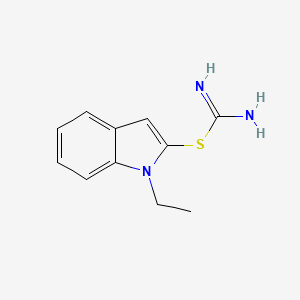
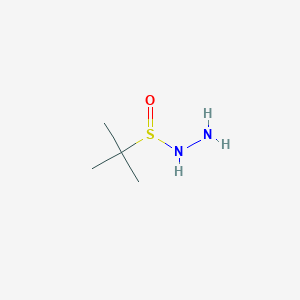
![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
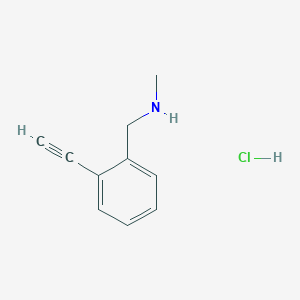
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
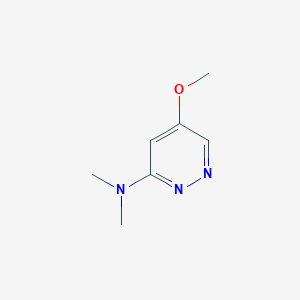
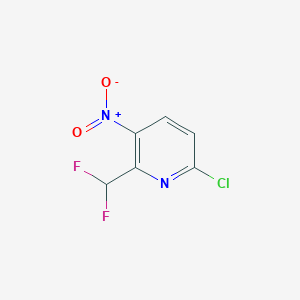

![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
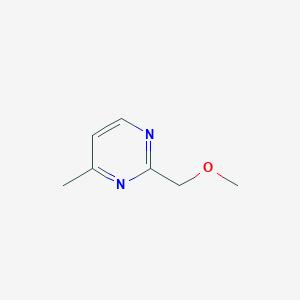
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
